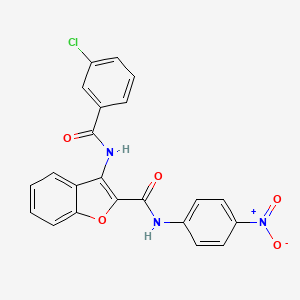
3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as CNB-001, is a small molecule that has gained significant attention in the field of neuroscience and neuropharmacology. CNB-001 has been shown to have neuroprotective properties and has the potential to be used in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Anti-inflammatory Activities : A study on benzofuran carboxamide derivatives demonstrated their synthesis and evaluation for in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds, characterized by NMR, IR, Mass, and X-ray crystallographic techniques, show promise in developing new bioactive chemical entities (Lavanya et al., 2017).
Dual Inhibitory Activities on CDK and HDAC : A novel series of 1-H-pyrazole-3-carboxamide-based inhibitors were reported for targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These compounds showed potent antiproliferative activities towards solid cancer cell lines and inhibited migration of specific cells, demonstrating a promising strategy for malignant tumor treatment (Cheng et al., 2020).
Antimicrobial Screening : Innovative benzofuran-2-yl derivatives were synthesized and screened for their in vitro antibacterial activity against a panel of pathogenic microorganisms. The bioassay results, compared with Chloramphenicol, suggest their potential as novel antimicrobial agents (Idrees et al., 2019).
properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBYBWWTQOZEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

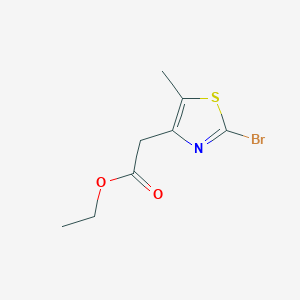
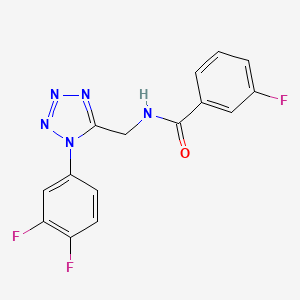
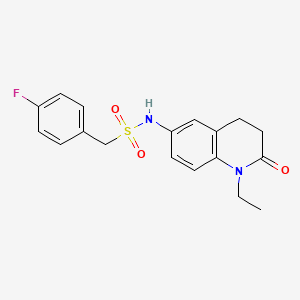
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)
![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)

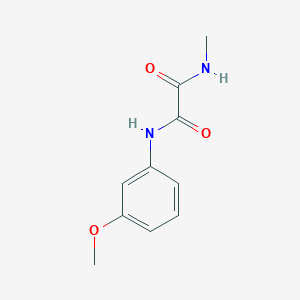

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)
![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)
![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)

